[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
6-Fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a sulfone (1,1-dioxido) group, a fluorine atom at position 6, a 3-methoxyphenyl substituent at position 4, and a phenyl methanone moiety at position 2. The sulfone group enhances molecular stability and polarity, while the fluorine atom may influence electronic properties and metabolic resistance.
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-9-5-8-17(13-18)24-14-21(22(25)15-6-3-2-4-7-15)29(26,27)20-11-10-16(23)12-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSIZLWHQWEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Final coupling reaction: The phenylmethanone moiety can be attached through a coupling reaction, such as a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluoro and methoxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) may be employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The presence of the fluoro and methoxy groups enhances their interaction with bacterial enzymes, leading to increased efficacy against resistant strains. Studies have shown that compounds similar to 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazine derivatives have been investigated for their potential anticancer activities. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that modifications to the benzothiazine scaffold can lead to enhanced cytotoxicity against breast and lung cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anticonvulsant Effects
Recent pharmacological evaluations suggest that compounds with similar structures may possess anticonvulsant properties. They have been shown to modulate neurotransmitter systems effectively, providing a basis for further exploration as potential treatments for epilepsy .
Organic Electronics
The unique electronic properties of benzothiazine derivatives make them suitable candidates for organic electronic applications. Research has indicated that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . Their stability and tunable electronic properties allow for optimization in device performance.
Photocatalysis
The ability of benzothiazine compounds to absorb light and facilitate chemical reactions makes them interesting for photocatalytic applications. Studies have suggested that 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone could be employed in the degradation of organic pollutants under UV light exposure . This application is particularly relevant in environmental remediation efforts.
Corrosion Inhibition
Recent studies have highlighted the potential of benzothiazine derivatives as corrosion inhibitors for metals. The compound's ability to form protective films on metal surfaces can significantly reduce corrosion rates in aggressive environments . This property is crucial for extending the lifespan of industrial equipment and infrastructure.
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM. |
| 3 | Organic Electronics | Achieved a maximum efficiency of 5% in OLED devices using modified benzothiazine derivatives. |
| 4 | Photocatalysis | Achieved 90% degradation of methylene blue dye under UV light within 60 minutes. |
| 5 | Corrosion Inhibition | Reduced corrosion rates by over 50% in mild steel exposed to hydrochloric acid solutions. |
Mechanism of Action
The mechanism of action of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methoxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related benzothiazine derivatives highlight key variations in substituents and molecular properties:
4-(4-Butylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone
- Position 4 substituent : 4-Butylphenyl (alkyl chain).
- Molecular weight: 417.52 g/mol (C₂₅H₂₃NO₃S).
4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone
- Position 4 substituent : 3-Chloro-4-methylphenyl (electron-withdrawing Cl and donating CH₃).
- Position 2 substituent: 4-Ethoxyphenyl methanone (ethoxy group adds steric bulk).
- Key differences: The chloro and ethoxy groups may enhance reactivity in substitution reactions. Higher molecular weight (507.99 g/mol, C₂₅H₁₉ClFNO₄S) due to Cl and ethoxy.
(4-Ethylphenyl)[7-Fluoro-4-(3-Methylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone
- Position 4 substituent : 3-Methylphenyl (less polar than methoxy).
- Position 2 substituent : 4-Ethylphenyl (alkyl chain).
- Key differences: Methyl and ethyl groups reduce polarity, favoring lipid membrane permeability. Molecular weight: 433.49 g/mol (C₂₅H₂₀FNO₃S).
Structural and Molecular Comparison Table
Research Findings and Implications
- Electronic Effects : The target’s 3-methoxyphenyl group may enhance solubility in polar solvents compared to alkyl-substituted analogs (e.g., butyl or ethyl groups) .
- Steric and Reactivity Profiles : Chloro and ethoxy substituents in ’s compound could increase steric hindrance and alter reaction pathways .
- Metabolic Stability : Fluorine at position 6 (target and ) is associated with resistance to oxidative metabolism, a feature leveraged in drug design.
Biological Activity
6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic compound belonging to the benzothiazine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and methoxy groups may enhance its pharmacological properties, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.5 g/mol. The structure features a benzothiazine core, which is modified by various substituents that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 1114872-64-8 |
The mechanism of action for compounds like 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves interactions with specific biological targets such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and specificity, potentially leading to inhibition or activation of key biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that benzothiazine derivatives exhibit significant antimicrobial properties. The compound's structural characteristics suggest it might possess similar activities. For instance, other related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antifungal Properties
Research on related benzothiazine derivatives has demonstrated antifungal activity against several strains of fungi. For example, compounds similar to 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against Candida species with promising results. These studies suggest that modifications in the benzothiazine structure can lead to enhanced antifungal efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazine derivatives:
- Antifungal Screening : In one study, various benzothiazine derivatives were synthesized and screened for antifungal activity against strains like Candida albicans and Candida glabrata. Results showed that certain derivatives exhibited higher inhibition percentages compared to standard antifungals like fluconazole .
- Cytotoxicity Testing : Another study evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that some derivatives displayed significant cytotoxicity, suggesting potential applications in cancer therapy .
- Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of benzothiazine derivatives. Modifications at specific positions on the benzothiazine ring have been correlated with increased biological activity, highlighting the importance of structural optimization in drug design.
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELXL (for refinement) and ORTEP-III (for visualization) .
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination at C6 (δ ≈ -110 ppm) and ¹H NMR to verify methoxy-group integration .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 454.08) .
Advanced Question: How to resolve crystallographic disorder in the benzothiazinone core?
Q. Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron density .
- Dynamic Disorder Analysis : Apply restraints to flexible substituents (e.g., methoxyphenyl group) using anisotropic displacement parameters .
Basic Question: What chromatographic methods ensure purity for biological assays?
Q. Methodological Answer :
- HPLC : Use a Chromolith RP-18e column (Merck) with isocratic elution (MeCN:H₂O = 70:30, 1 mL/min) to achieve >98% purity .
- TLC Monitoring : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm) using ethyl acetate/hexane (3:7) .
Advanced Question: How to validate contradictory bioactivity data across cell lines?
Q. Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) to normalize data .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation kinetics .
Basic Question: What computational tools predict the compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution .
- Molecular Docking : AutoDock Vina to screen binding affinities against target proteins (e.g., kinases) .
Advanced Question: How to investigate the role of the 1,1-dioxide moiety in biological activity?
Q. Methodological Answer :
- Isosteric Replacement : Synthesize analogs with sulfonamide or sulfoxide groups and compare IC₅₀ values .
- Electrostatic Potential Mapping : Use Multiwfn to analyze charge distribution changes upon oxidation .
Basic Question: What are the solubility challenges in aqueous buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
